molecular formula C20H20N2O5 B14769092 Thalidomide-O-C5-alkyne

Thalidomide-O-C5-alkyne

Cat. No.: B14769092
M. Wt: 368.4 g/mol
InChI Key: CABBZPRUUKWNKR-UHFFFAOYSA-N
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Description

Thalidomide-O-C5-alkyne is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is specifically modified to include an alkyne group, making it a valuable tool in click chemistry and other synthetic applications. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells.

Preparation Methods

The synthesis of Thalidomide-O-C5-alkyne involves several steps, starting with the modification of thalidomide to introduce the alkyne group. The process typically includes:

    Initial Modification: Thalidomide is first converted to an intermediate compound through a series of reactions, including nitration and reduction.

    Alkyne Introduction: The intermediate is then reacted with an alkyne-containing reagent under copper-catalyzed conditions to introduce the alkyne group.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to control reaction conditions precisely, ensuring consistency and efficiency.

Chemical Reactions Analysis

Thalidomide-O-C5-alkyne undergoes various chemical reactions, including:

    Click Chemistry: The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction is highly efficient and produces triazole-linked products.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to click chemistry applications.

Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thalidomide-O-C5-alkyne has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules through click chemistry, enabling the creation of diverse chemical libraries.

    Biology: The compound is employed in the development of PROTACs, which are used to study protein degradation pathways and identify potential therapeutic targets.

    Medicine: this compound derivatives are investigated for their potential in treating various diseases, including cancer and autoimmune disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique reactivity and versatility.

Mechanism of Action

The mechanism of action of Thalidomide-O-C5-alkyne involves its interaction with specific molecular targets. The alkyne group allows the compound to form covalent bonds with target proteins, leading to their degradation. This process is facilitated by the E3 ubiquitin ligase complex, which tags the target proteins for degradation by the proteasome. The specific pathways involved depend on the nature of the target protein and the cellular context.

Comparison with Similar Compounds

Thalidomide-O-C5-alkyne is unique due to its alkyne group, which distinguishes it from other thalidomide derivatives. Similar compounds include:

    Thalidomide-O-C5-azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications.

    Lenalidomide: A more potent analog of thalidomide, used primarily in cancer therapy.

    Pomalidomide: Another thalidomide analog with enhanced therapeutic properties, particularly in treating multiple myeloma.

The uniqueness of this compound lies in its ability to participate in click chemistry, making it a valuable tool for synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24)

InChI Key

CABBZPRUUKWNKR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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